molecular formula C30H22N2O4 B4628325 3-(2-oxo-2H-chromen-3-yl)-N-{4-[(phenylacetyl)amino]phenyl}benzamide

3-(2-oxo-2H-chromen-3-yl)-N-{4-[(phenylacetyl)amino]phenyl}benzamide

Cat. No. B4628325
M. Wt: 474.5 g/mol
InChI Key: XPOMPSGVDJRUCL-UHFFFAOYSA-N
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Description

The compound belongs to a class of organic compounds known for their diverse biological activities and applications in pharmaceutical chemistry. Compounds with the 2H-chromen (coumarin) backbone, in particular, have been extensively studied for their potential therapeutic uses and chemical properties.

Synthesis Analysis

Synthesis of similar chromene-based compounds often involves multi-step organic reactions, including condensation, cyclization, and amide bond formation. For example, the one-pot synthesis of 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives demonstrates the utility of combining different reactants in the presence of a base to achieve complex chromene structures efficiently (Pouramiri et al., 2017).

Molecular Structure Analysis

The molecular structure of chromene derivatives can be characterized using techniques like X-ray crystallography, which reveals details about the crystal packing, bond lengths, and angles. For instance, the structural analysis of 4-oxo-N-phenyl-4H-chromene-2-carboxamide provides insights into the anti-rotamer conformation and the orientation of substituents around the chromene core (Reis et al., 2013).

Chemical Reactions and Properties

Chromene derivatives participate in various chemical reactions, including electrophilic substitutions and nucleophilic additions, which can modify their physical and chemical properties. For example, the synthesis and reactivity of benzimidazole-coumarin conjugates demonstrate the versatility of chromene-based compounds in forming pharmacologically relevant structures (Srikrishna & Dubey, 2018).

Scientific Research Applications

Antibacterial and Antifungal Properties

  • Compounds derived from Chromen-2-one, including those similar to the chemical , have shown significant antibacterial activity against various bacterial cultures such as Staphylococcus aureus, Escherichia coli, and Bacillus cereus (Behrami, 2018).
  • Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives have exhibited substantial antimicrobial activity, particularly against bacterial strains like S. aureus and E. coli, and fungal strain Candida albicans (Bhat, Al-Omar, & Siddiqui, 2013).

Anti-proliferative and Anticancer Activity

  • Benzochromene derivatives have been studied for their anti-proliferative properties, particularly in colorectal cancer cell lines. These compounds can induce cell cycle arrest and apoptosis, with up-regulation of pro-apoptotic genes and down-regulation of anti-apoptotic genes (Ahagh et al., 2019).

Molecular Docking and Pharmacological Study

  • Various derivatives of benzochromene, including those with structural similarities to the chemical , have been synthesized and evaluated for antibacterial properties. These studies also include molecular docking to understand their interaction with biological targets (Lal, Paliwal, & Bagade, 2018).

Catalysis and Synthesis of Derivatives

  • The chemical structure has been utilized in catalyst development for the synthesis of various organic compounds, showcasing its versatility in organic chemistry (Safaei‐Ghomi, Enayat-Mehri, & Eshteghal, 2017).

Novel Organic Ligand Development

  • Novel organic ligands based on the 3-(2-oxo-2H-chromen-3-yl) structure have been synthesized and studied for their potential in forming metal complexes, which are important in various areas of chemistry and materials science (Myannik et al., 2018).

properties

IUPAC Name

3-(2-oxochromen-3-yl)-N-[4-[(2-phenylacetyl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22N2O4/c33-28(17-20-7-2-1-3-8-20)31-24-13-15-25(16-14-24)32-29(34)23-11-6-10-21(18-23)26-19-22-9-4-5-12-27(22)36-30(26)35/h1-16,18-19H,17H2,(H,31,33)(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOMPSGVDJRUCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC(=C3)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-oxo-2H-chromen-3-yl)-N-{4-[(phenylacetyl)amino]phenyl}benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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